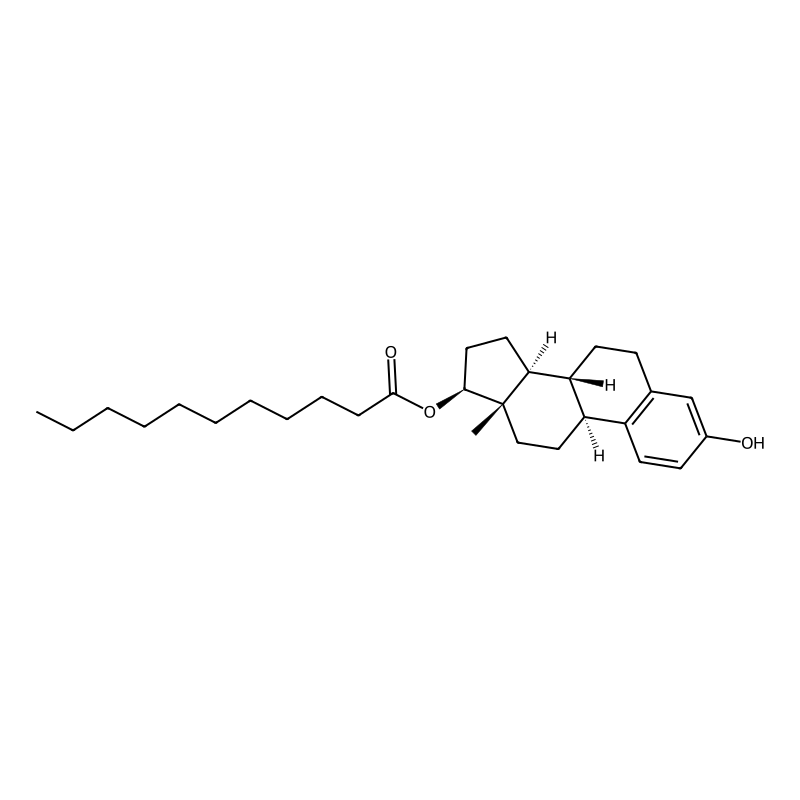

Estradiol undecylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

estradiol undecylate mechanism of action estrogen receptor agonist

Mechanism of Action: From Injection to Gene Regulation

Estradiol undecylate itself is not biologically active. Its action depends on a multi-step process that results in the activation of estrogen-responsive genes.

- Prodrug Administration and Release: It is administered as an oil solution via intramuscular injection. The lipophilic (fat-soluble) undecylate ester forms a depot at the injection site, from which it is slowly released into the bloodstream. The long fatty acid chain (undecylate) makes it highly lipophilic, resulting in a very slow release and long duration of action [1].

- Hydrolysis to Active Metabolite: Once in the circulation, esterase enzymes in the blood, liver, and other tissues cleave the undecylate ester, converting the prodrug into its active metabolite, estradiol (E2), and undecanoic acid [2] [1].

- Estrogen Receptor Agonism: The released estradiol exerts its effects primarily by acting as an agonist for the nuclear Estrogen Receptor alpha (ERα) and beta (ERβ). Estradiol has a high affinity for these receptors, with an EC₅₀ of 50 pM for ERα and 200 pM for ERβ [3].

The following diagram illustrates the core signaling pathways activated once estradiol binds to its receptors.

Estradiol signaling pathways via nuclear and membrane receptors.

The binding of estradiol to its intracellular receptors triggers two primary modes of signaling [3] [4]:

- Genomic Signaling (Direct): The estradiol-ER complex dimerizes, translocates to the cell nucleus, and binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-regulators to initiate or suppress gene transcription [3] [4].

- Genomic Signaling (Tethered/Indirect): The estradiol-ER complex can also regulate genes without EREs by tethering, or interacting with, other transcription factor complexes already bound to DNA, such as Activator Protein 1 (AP-1) and Specificity Protein 1 (Sp1) [4].

- Non-Genomic Signaling: Estradiol can also bind to receptors located on the cell membrane (e.g., GPER). This binding rapidly activates intracellular kinase signaling cascades, such as MAPK and PI3K/Akt, which can influence cellular functions within minutes and also modulate genomic transcription through cross-talk [3] [4] [5].

Systemic Effects and Clinical Relevance

The activation of estrogen receptors has widespread effects across different physiological systems. The table below outlines key effects and the implicated genes or mechanisms.

| System/Process | Observed Effect of Estradiol | Implicated Genes/Proteins |

|---|---|---|

| Serotonin Neurotransmission | Modulates mood; potential antidepressant effect [4]. | Increases TPH2 [4], SERT [4]; Decreases MAO-A, MAO-B [4]. |

| Dopaminergic System | Modulates executive functions (working memory, reward) [6]. | Modulation of dopamine neurotransmission [6]. |

| Immune System Regulation | Has immunomodulatory effects; impacts susceptibility to autoimmune diseases [5]. | Regulates IFN-γ (Th1) [5], IL-4 (Th2) [5], expands Treg cells [5], influences B cell activity [5]. |

| Bone Metabolism | Reduces bone resorption and increases bone formation [7]. | Not specified in search results. |

| Reproductive Tissues | Acts as a growth hormone for reproductive organs [7]. | Not specified in search results. |

Based on this mechanism, this compound has been used clinically for several purposes, though it is now largely discontinued [2]:

- Treatment of Advanced Prostate Cancer: High-dose estrogen therapy suppresses testosterone production via negative feedback on the hypothalamic-pituitary-gonadal axis [2].

- Feminizing Hormone Therapy: It has been used to induce and maintain feminization in transgender women [2] [1].

- Menopausal Hormone Therapy: It was used to alleviate symptoms like hot flashes [2].

Experimental & Pharmacokinetic Considerations

For researchers, understanding the experimental context of the available data is crucial.

- Pharmacokinetic Characterization: The prolonged duration of this compound is a key feature. As an oil-based intramuscular injection, its release rate is determined by the lipophilicity of the undecylate ester. After a single injection, the duration of action can range from 1 to 4 months, depending on the dose [2] [1].

- Dosing in Clinical Studies:

References

- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Pharmacodynamics of estradiol - Wikipedia [en.m.wikipedia.org]

- 4. Role of Estradiol in the Expression of Genes Involved in Serotonin... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Immune System Is a Natural Target for Estrogen Action... [frontiersin.org]

- 6. The Role of Estrogen and Their Receptors across... Signaling [pmc.ncbi.nlm.nih.gov]

- 7. Estradiol Mechanism [news-medical.net]

estradiol undecylate pharmacokinetics intramuscular injection

Pharmacokinetic Data Summary

The table below summarizes the available pharmacokinetic parameters for estradiol undecylate (EU) from the search results.

| Parameter | Value / Description | Notes & Sources |

|---|---|---|

| Administration Route | Intramuscular injection (oil solution) | Typically 100 mg/mL concentration [1] [2]. |

| Bioavailability | High | Assumed for intramuscular administration [1] [2]. |

| Metabolism | Cleavage via esterases | Metabolized in liver, blood, and tissues into estradiol and undecanoic acid [1] [2]. |

| Elimination Half-life | Not definitively established | Specific half-life is unknown from available data [1] [2]. |

| Duration of Action | Dose-dependent: 1-4 months | 10-12.5 mg: 1-2 months; 25-50 mg: 2-4 months [1] [3] [2]. |

| Reported Clinical Doses | 100 mg every 3-4 weeks (prostate cancer); 100-800 mg per month (transfeminine hormone therapy) | Largely based on historical use; the medication has been discontinued [1] [2]. |

Experimental Data and Methodological Gaps

A detailed experimental protocol for this compound pharmacokinetics cannot be provided, as the search results reveal a critical lack of primary data.

- Data Scarcity: An analysis from Transfeminine Science explicitly states that it was "not able to derive a reasonable curve for injectable this compound due to lack of adequate published data for this ester for modeling" [4]. Another source confirms that pharmacokinetic data for intramuscular this compound is "substantially sparser" than for other esters, coming from only two old studies that did not capture the full elimination profile [5].

- Simulated Curves: Due to the absence of real data, one pharmacokinetic simulator was forced to generate a hypothetical curve for this compound. This was done by fitting data from a study on testosterone undecanoate (which has a similar chemical structure) and scaling it, acknowledging that the result is "not based on real data" and is highly uncertain [6] [5].

Metabolic Pathway Visualization

The following diagram illustrates the established metabolic pathway of this compound, based on general pharmacological knowledge.

This compound is a prodrug metabolized to active estradiol.

Guidance for Research Protocols

Given the data gap, here is a potential framework for designing a modern pharmacokinetic study, informed by methodologies used for similar compounds [4] [7].

- Study Design: A randomized, open-label, single-dose study in a relevant patient population (e.g., postmenopausal women or hypogonadal individuals).

- Dosing and Formulation: Administer a defined dose (e.g., 100 mg) via deep intramuscular injection as an oil solution.

- Blood Sampling: Collect serial blood samples over a prolonged period (e.g., 2-4 months) to fully capture the absorption, distribution, and elimination phases. Frequent sampling is needed early on, with wider intervals later.

- Bioanalytical Method: Use a validated highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma levels of estradiol and potentially other metabolites.

- Data Analysis: Use non-compartmental analysis to determine C~max~, T~max~, and AUC. Employ compartmental modeling to estimate the elimination half-life, which is currently unknown.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. — Wikipedia Republished // WIKI 2 this compound [web.archive.org]

- 3. Template:Potencies and durations of natural estrogens by... - Wikipedia [en.m.wikipedia.org]

- 4. An Informal Meta-Analysis of Estradiol Curves with Injectable ... [transfemscience.org]

- 5. playground - estrannaise.js estradiol pharmacokinetics [estrannai.se]

- 6. An Interactive Web Simulator for Estradiol Levels with Injectable... [transfemscience.org]

- 7. and safety of Pharmacokinetics valerate tablet | DDDT estradiol [dovepress.com]

estradiol undecylate prodrug hydrolysis to estradiol

Prodrug Hydrolysis and Pharmacokinetics

The conversion of estradiol undecylate to active estradiol is a single-step hydrolysis process. The undecylate ester sidechain is cleaved by nonspecific esterase enzymes, releasing the active hormone and undecanoic acid [1].

The pharmacokinetic parameters and dosing are summarized below:

| Parameter | Detail |

|---|---|

| Bioavailability | High (Intramuscular injection) [1]. |

| Metabolism | Cleavage via esterases in the liver, blood, and tissues [1]. |

| Key Metabolites | Estradiol, undecanoic acid [1]. |

| Duration of Action | 1 to 4 months, depending on dose [1]. |

| Reported Doses | 100 mg every 3-4 weeks for prostate cancer; 100-800 mg monthly for feminizing hormone therapy [1]. |

Analysis and Stability Considerations

While specific experimental protocols for this compound hydrolysis were not detailed in the search results, the general principle for analyzing estradiol esters in oil-based formulations involves separation from the oily vehicle followed by quantification.

One stability-indicating analysis method for injectable estrogen esters in an oily vehicle used a multi-step process [2]:

- Separation from Oil: Estradiol esters were separated from the oil vehicle using chromatography on a heptane-silanized infusorial earth column.

- Quantification: The isolated esters were then quantified using Gas Liquid Chromatography (GLC).

- Stability Testing: Subjecting formulations to elevated temperatures resulted in detectable drug losses due to hydrolysis, demonstrating the method could track the degradation of the prodrug back to its active form.

References

estradiol undecylate historical clinical use prostate cancer

Clinical Applications and Dosing

Estradiol undecylate was primarily used as a form of high-dose estrogen therapy for advanced, inoperable prostate cancer [1] [2]. The typical regimen was 100 mg administered via intramuscular injection once every 3 to 4 weeks [1].

Beyond prostate cancer, it was also investigated or used for other indications, including:

- Suppression of sex drive in sex offenders at doses of 50 to 100 mg every 3 to 4 weeks [1].

- Menopausal hormone therapy and breast cancer treatment in women [1].

- Feminizing hormone therapy for transgender women, with reported doses ranging from 100 mg to as much as 800 mg per month [1].

Efficacy and Safety Profile

The clinical use of this compound in prostate cancer was characterized by effective antitumor action but a concerning profile of side effects.

| Aspect | Summary |

|---|---|

| Antitumor Efficacy | Found to be equivalent to other hormonal therapies like cyproterone acetate in clinical studies [1]. |

| Primary Mechanism | Acts as an agonist of the estrogen receptor; a long-lasting prodrug of estradiol. High-dose estrogen suppresses luteinizing hormone (LH) secretion, leading to reduced testicular testosterone production [1] [3]. |

| Common Side Effects | Gynecomastia (breast development), erectile dysfunction, and infertility in men [1]. |

| Notable Safety Concern | High incidence of cardiovascular complications, which led to its discontinuation in favor of safer options [1]. |

A key clinical trial highlighted these cardiovascular risks. In a subgroup of 21 men treated with 100 mg/month this compound [1]:

- 76% (16/21) experienced cardiovascular complications.

- 67% (14/21) experienced cardiovascular morbidity (e.g., peripheral edema, thrombophlebitis, coronary heart disease).

- 9.5% (2/21) experienced cardiovascular mortality (one myocardial infarction and one pulmonary embolism).

This safety profile contrasted sharply with other high-dose estrogen therapies like polyestradiol phosphate and transdermal estradiol, which showed minimal to no cardiovascular toxicity in large studies [1].

Properties and Pharmacokinetics

This compound is an estrogen ester, specifically a very long-chain fatty acid ester of estradiol [1] [4].

| Property | Description |

|---|---|

| Chemical Formula | C29H44O3 [1] [5]. |

| Formulation | Marketed as an oil solution for intramuscular injection at 100 mg/mL [1]. |

| Duration of Action | Very long-lasting. A single injection could maintain effects for 1 to 4 months, depending on the dose (25 mg to 50 mg) [1]. |

| Metabolism | It is a prodrug that is slowly cleaved by esterases in the liver, blood, and tissues into the active hormone, estradiol, and undecanoic acid [1]. |

The long duration is due to its high lipophilicity (fat solubility). When injected into muscle in an oil solution, it forms a depot from which it is released very slowly into the bloodstream [4]. The pharmacokinetic data for this specific ester is limited, and one analysis noted the lack of adequate published data to derive a reliable concentration-time curve [6].

Mechanism of Action in Prostate Cancer

This compound exerts its antitumor effects in prostate cancer through several interconnected pathways, which are summarized in the diagram below.

This compound mechanism of action in prostate cancer involves direct and indirect pathways.

The primary and best-established mechanism is the indirect pathway of androgen deprivation [1] [3] [7]. The diagram also shows a direct effects pathway. It is theorized that estrogens like DES might have direct cytotoxic effects or inhibit proliferation and induce apoptosis in prostate cancer cells, but the exact mechanism and clinical relevance for this compound are not fully known [3].

Experimental Protocol Considerations

For researchers aiming to study compounds like this compound, here are key methodological considerations based on historical clinical studies and recent research.

- Dosing Regimen: A standard protocol for prostate cancer involved administering 100 mg of this compound via intramuscular injection once monthly [1]. The oil-based formulation is critical for achieving the prolonged-release profile.

- Efficacy Endpoints: Key endpoints to monitor include [1] [7] [2]:

- Testosterone Suppression: Serial measurements of serum testosterone to confirm chemical castration.

- Prolactin Levels: Estrogens can significantly raise serum prolactin, which was a monitored effect in historical trials [2].

- Tumor Progression: Metrics like prostate-specific antigen (PSA) levels, imaging studies, and time to clinical progression.

- Safety Monitoring: Given its history, rigorous safety monitoring is essential [1]:

- Cardiovascular Assessment: Regular monitoring for edema, deep vein thrombosis (DVT), and cardiovascular events. The high incidence in past studies suggests modern trials would require careful risk mitigation and exclusion criteria.

- Other Side Effects: Documenting incidence of gynecomastia, erectile dysfunction, and other feminizing effects.

- Mechanistic Studies: Modern studies would likely include:

- Receptor profiling to determine the expression of estrogen receptor subtypes (ERα, ERβ, GPER) in patient samples, as their balance is now understood to influence cancer progression [7] [8].

- Metabolic and signaling analysis to investigate how estrogen signaling reprograms cancer cell metabolism, a recently identified mechanism [9].

Conclusion

This compound serves as a historical example of effective but high-risk hormonal therapy for prostate cancer. Its story underscores the critical importance of therapeutic safety and how evolving safety standards and the emergence of superior alternatives like GnRH agonists can lead to the discontinuation of a once-common treatment.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. [Serum prolactin levels during therapy of prostatic with...] cancer [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Estrogens in Prostate Carcinogenesis: A Rationale for... [pmc.ncbi.nlm.nih.gov]

- 4. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 5. KEGG DRUG: this compound [kegg.jp]

- 6. An Interactive Web Simulator for Estradiol Levels with Injectable... [transfemscience.org]

- 7. The Pros and Cons of Estrogens in Prostate Cancer [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Distribution and Effects of Estrogen Receptors in Prostate ... [frontiersin.org]

- 9. JCI - The estrogen signaling reprograms pathway ... prostate cancer [jci.org]

estradiol undecylate lipophilicity oil-water partition coefficient

Lipophilicity of Estradiol and Its Esters

Lipophilicity, measured as the octanol-water partition coefficient (log P), is a key property influencing a drug's absorption, distribution, and duration of action [1] [2]. For estradiol esters, lipophilicity increases with the length of the ester chain, which slows release from injection-site depots and prolongs their duration [3].

The table below summarizes available data for estradiol undecylate and other common esters.

| Estrogen Compound | Ester Chain Length (at C17β) | Log P (Experimental or Predicted) | Notes |

|---|---|---|---|

| Estradiol | N/A | 4.0 [4] | Base molecule reference |

| Estradiol Valerate | 5 carbons | 5.6–6.3 [4] | Experimental range |

| Estradiol Benzoate Butyrate | Mixed (C17β: 4 carbons) | 6.3 [4] | Experimental value |

| Estradiol Cypionate | ~6 carbons (cyclic) | 6.9 [4] | Experimental value |

| Estradiol Enanthate | 7 carbons | 6.7–7.3 [4] | Experimental range |

| This compound | 11 carbons | ~8.0 (Predicted) | Estimate based on structure-activity relationship (see explanation below) |

For This compound, which has an 11-carbon ester chain, the log P can be predicted to be higher than the listed esters. The consistent increase in log P with chain length suggests a value of approximately 8.0 or higher is a reasonable estimate for this long-acting ester [4] [3].

Experimental Protocols for Determining log P

The most recognized method for experimentally determining log P is the shake-flask method [2]. The general workflow for this procedure is outlined below.

Experimental workflow for the shake-flask method

Beyond the shake-flask method, other techniques include [2]:

- Potentiometric titration: Indirect method suitable for ionizable compounds.

- Reversed-phase chromatographic methods: Uses retention time to correlate with log P.

- Computational prediction: Employs algorithms and software (e.g., MarvinSketch, EPI Suite) to calculate based on molecular structure [2] [5].

Interpretation and Next Steps for Researchers

The high predicted lipophilicity of this compound directly correlates with its very long duration of action, making it suitable for dosing intervals of one to four months [6] [3].

To definitively confirm its log P, you can:

- Calculate using specialized software: Tools like MarvinSketch or EPI Suite can provide a computational estimate [2].

- Commission experimental measurement: Contract an analytical chemistry lab to perform the shake-flask method under Good Laboratory Practice (GLP) conditions.

References

- 1. - Octanol - Wikipedia water partition coefficient [en.wikipedia.org]

- 2. sciencedirect.com/topics/chemistry/ octanol - water - partition - coefficient [sciencedirect.com]

- 3. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 4. benzoate butyrate - Wikipedia Estradiol [en.m.wikipedia.org]

- 5. Development and test of highly accurate endpoint free energy methods. [pubmed.ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

estradiol undecylate estrogen signaling pathway hsa04915

Estradiol Undecylate at a Glance

This compound (EU) is a long-acting estrogen ester prodrug. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Chemical Name | This compound (EU); also known as estradiol undecanoate [1]. |

| Drug Class | Estrogen; Estrogen ester [1]. |

| Biological Target | Estrogen receptor (ER) [1] [2]. |

| Mechanism | Acts as a prodrug. Following injection, esterases cleave the undecylate ester to release bioactive estradiol [1]. |

| Primary Pathway | KEGG Estrogen signaling pathway hsa04915 [3] [2]. |

| Administration Route | Intramuscular injection (oil solution) [1]. |

| Duration of Action | 1 to 4 months, depending on the dose (e.g., 25–50 mg lasts 2–4 months) [1]. |

Pharmacokinetics of Injectable Estradiol Esters

This compound is one of several injectable estradiol esters, differentiated mainly by its duration of action. The following table compares key esters, ordered from shortest to longest-acting.

| Estradiol Ester | Formulation | Key Pharmacokinetic Characteristics |

|---|---|---|

| Estradiol Benzoate (EB) | Oil solution | Shortest-acting; rapid absorption and clearance [4]. |

| Estradiol Valerate (EV) | Oil solution | Intermediate duration; one of the most commonly used forms in some regions [4]. |

| Estradiol Cypionate (EC) | Oil solution / Aqueous suspension | Longer duration than estradiol valerate; another commonly used form [4]. |

| Estradiol Enanthate (EEn) | Oil solution | Long-acting; slower release due to increased lipophilicity [4]. |

| This compound (EU) | Oil solution | Very long-acting; the most lipophilic ester listed, leading to the slowest release from the injection-site depot [4] [1]. |

The Estrogen Signaling Pathway (hsa04915)

This compound exerts its effects by being metabolized into estradiol, which then activates the estrogen signaling pathway. The KEGG pathway hsa04915 describes two primary mechanisms [3] [5] [6].

The pathway involves two main mechanisms [3] [5] [7]:

- Nuclear-Initiated Steroid Signaling: Estradiol diffuses into the cell and binds to estrogen receptors (ERα or ERβ) in the nucleus. The hormone-receptor complex then binds to specific DNA sequences called Estrogen Response Elements (EREs), directly regulating the transcription of target genes.

- Membrane-Initiated Steroid Signaling: Estradiol can also bind to a subpopulation of estrogen receptors located at the plasma membrane (mER) or to the G-protein coupled estrogen receptor (GPER). This activation rapidly triggers second messenger systems (like Ca²⁺ and cAMP) and protein kinase cascades, which can ultimately influence transcription factors and neuronal morphology [7].

Research and Experimental Considerations

While the searched literature does not contain a full step-by-step protocol for studying this compound, it highlights key methodological components used in related research.

- Pharmacokinetic Studies: The standard methodology involves administering the drug to human subjects and collecting serial blood samples over time. Estradiol concentrations in plasma are measured using specific methods like radioimmunoassay (RIA) [8]. Data is then processed and fit with pharmacokinetic models to determine parameters like peak concentration (Cmax), time to peak (Tmax), and elimination half-life [4].

- Mechanistic & Functional Studies: Research on the estrogen pathway itself often involves:

- Cell Culture Models: Using human endometrial epithelial cells (hEECs) to study effects on apoptosis and mitochondrial function [9].

- Animal Models: Employing rat intrauterine adhesion (IUA) models to investigate therapeutic effects [9].

- Molecular Techniques: Using western blot, immunohistochemistry, and RT-qPCR to detect protein and gene expression of key targets (e.g., KLF15, PGC-1α, LIF, Muc1) [9] [8].

Research Gaps and Future Directions

Current evidence indicates several areas for further investigation [4]:

- Limited Data in Transfeminine Populations: Pharmacokinetic data for injectable estradiol esters is largely derived from studies in cisgender women or men, creating a gap for gender-affirming hormone therapy applications.

- Dosing Optimization: Existing clinical guidelines for dosing and injection intervals of estradiol esters in transfeminine people may not be fully supported by pharmacokinetic data and warrant reassessment [4].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. KEGG PATHWAY : hsa 04915 [genome.jp]

- 4. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 5. KEGG PATHWAY : Estrogen - Homo sapiens... signaling pathway [kegg.jp]

- 6. - Cusabio Estrogen signaling pathway [cusabio.com]

- 7. Membrane-initiated estradiol actions mediate structural ... [pmc.ncbi.nlm.nih.gov]

- 8. Clinical outcomes of different 17β-estradiol drug regimens ... [frontiersin.org]

- 9. Estradiol inhibits endometrial injury by promoting the ... [sciencedirect.com]

Comprehensive HPLC Method Validation for Estradiol Undecylate Purity Testing: Application Notes and Protocols

Introduction

Estradiol undecylate (EU) is a long-acting estrogen ester used in pharmaceutical formulations for hormone therapy and other clinical applications. As a prodrug of estradiol, it possesses extended duration of action ranging from 1 to 4 months when administered via intramuscular injection [1]. The chemical structure features an undecanoate ester at the 17-beta position of the estradiol molecule, significantly increasing its lipophilicity and prolonging its release from injection site depots [1] [2]. Pharmaceutical quality control of EU requires robust analytical methods to ensure purity, potency, and stability throughout its shelf life and usage.

High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for purity testing of steroid-based pharmaceuticals like this compound. The validation of these HPLC methods is not merely a regulatory formality but a scientific necessity to generate reliable, accurate, and reproducible data [3] [4]. Regulatory bodies including the FDA, EMA, and ICH mandate strict validation protocols to demonstrate that analytical methods are fit-for-purpose and can withstand scientific scrutiny [4]. This document provides comprehensive application notes and detailed protocols for the validation of HPLC methods specifically applied to this compound purity testing, supporting researchers and pharmaceutical development professionals in their quality control efforts.

Chemical Properties and Analytical Challenges

Physicochemical Characteristics

This compound presents several unique analytical challenges that must be addressed during method development. The compound's high lipophilicity (LogP 8.79) necessitates the use of reversed-phase chromatography with organic-rich mobile phases to achieve adequate solubility and separation [5] [1]. Furthermore, as an ester derivative, EU is susceptible to enzymatic hydrolysis in biological systems and may undergo degradation under various stress conditions, generating impurities including estradiol and various oxidation products [1] [6]. These factors must be considered when developing a stability-indicating method capable of separating the parent compound from its potential degradants.

Table 1: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| CAS Number | 3571-53-7 |

| Molecular Formula | C₂₉H₄₄O₃ |

| Molecular Weight | 440.668 g·mol⁻¹ |

| LogP | 8.79 |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |

| InChI Key | TXHUMRBWIWWBGW-GVGNIZHQSA-N |

Method Development and Optimization

Column and Mobile Phase Selection

Chromatographic separation of this compound can be achieved using a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity, providing symmetric peak shapes for basic compounds [5]. This stationary phase is particularly suitable for EU analysis due to its reduced secondary interactions with the phenolic ring of the molecule. The mobile phase optimization should aim to achieve baseline separation of EU from its potential impurities and degradation products. A mixture of acetonitrile, water, and phosphoric acid has been successfully employed for this purpose [5]. For mass spectrometry-compatible applications, phosphoric acid should be replaced with volatile modifiers such as formic acid [5].

System Optimization Parameters

The chromatographic system requires careful optimization of several parameters to ensure optimal separation efficiency. The flow rate typically ranges between 0.9-1.2 mL/min, with injection volumes of 10-20 μL proving suitable for most applications [5] [7]. Detection is preferably performed using UV absorbance at 225-280 nm, leveraging the conjugated system in the estradiol structure [7]. Column temperature should be maintained between 25-40°C to ensure retention time reproducibility. For formulations containing preservatives, the method must be able to simultaneously resolve EU from excipients such as methylparaben and propylparaben, as demonstrated in similar estradiol formulations [7].

Validation Protocol

The validation of HPLC methods for this compound must adhere to ICH Q2(R1) guidelines [3] [4]. The protocol should demonstrate that the method is suitable for its intended purpose by evaluating specific validation parameters with predetermined acceptance criteria.

Specificity and Selectivity

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of potential interferents, including impurities, degradants, and matrix components [3]. For this compound purity testing, specificity must be demonstrated through resolution calculations between the main peak and all potential impurities.

- Forced Degradation Studies: Stress samples should be prepared under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products [3] [6]. Estradiol has been shown to degrade under acidic conditions, forming two distinct degradation products [6].

- Peak Purity Assessment: Use a photodiode array detector to demonstrate peak homogeneity, confirming that the EU peak is free from co-eluting impurities [3].

- Placebo Interference: For formulated products, demonstrate that placebo components do not interfere with the EU peak or any impurity peaks [4].

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results proportional to the concentration of analyte within a given range [3] [4]. For this compound purity testing, linearity should be established across the analytical range encompassing the expected impurity levels (from LOQ to 120% of specification limit) and the assay range (80-120% of target concentration).

- Preparation of Standards: Prepare a minimum of five concentration levels across the specified range, injected in triplicate [4].

- Statistical Evaluation: Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥0.99 is generally acceptable [4].

- Range Demonstration: The specified range is validated by demonstrating that the method provides acceptable accuracy, precision, and linearity across the entire range [3].

Accuracy

Accuracy demonstrates the closeness of agreement between the value found and the value accepted as either a conventional true value or an accepted reference value [3] [4]. For EU purity testing, accuracy should be established at both the assay level and for impurity quantification.

- Recovery Studies: Spike known amounts of EU reference standard into placebo or sample matrix at three concentration levels (80%, 100%, 120%) covering the specified range, with a minimum of nine determinations (triplicate at each level) [3].

- Acceptance Criteria: Mean recovery should be within 98-102% for the assay, and ±10% for impurity quantification at relevant levels [4].

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions [3]. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.

- Repeatability: Assess using a minimum of six independent sample preparations at 100% of test concentration, with %RSD ≤ 2.0% considered acceptable for the assay [3] [4].

- Intermediate Precision: Evaluate the method's robustness to variations such as different analysts, days, or equipment, with %RSD ≤ 3.0% typically acceptable [4].

- Reproducibility: Assessed during method transfer between laboratories, though this may not be required for initial validation [3].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amounts of analyte that can be detected and quantified with acceptable accuracy and precision, respectively [3] [4].

- Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, while LOQ is determined at 10:1 [4].

- Visual Evaluation or Standard Deviation: Alternatively, LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve [3].

- Precision and Accuracy at LOQ: At the LOQ concentration, the method should demonstrate ≤10% RSD for precision and 80-120% recovery for accuracy [4].

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage [3] [4].

- Experimental Design: Systematically vary parameters such as mobile phase composition (±2-5%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) [4].

- Evaluation Criteria: Monitor the effect on critical resolution, tailing factor, theoretical plates, and retention time of EU and critical impurities [3].

Experimental Procedures

Sample Preparation

Table 2: Standard and Sample Preparation Protocols

| Solution Type | Preparation Method | Storage Conditions |

|---|---|---|

| Standard Solution | Accurately weigh ~25 mg of this compound reference standard into 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically acetonitrile or methanol). | Store at 2-8°C protected from light; stable for 7 days |

| Sample Solution | For drug substance: Prepare similarly to standard solution. For formulated products: Extract equivalent to 25 mg EU with diluent using sonication and centrifugation. | Prepare fresh daily |

| System Suitability | Prepare mixture containing EU at target concentration and known impurities at specification level (typically 0.5-1.0%) | Prepare fresh daily |

Chromatographic Conditions

The following chromatographic conditions have been demonstrated as suitable for this compound analysis [5] [7]:

- Column: Newcrom R1 or equivalent C18 column (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile:water:phosphoric acid (optimize ratio between 60:40:0.1 to 80:20:0.1 v/v/v)

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Injection Volume: 20 μL

- Detection: UV at 280 nm (or 225 nm for higher sensitivity)

- Run Time: 25-30 minutes (including equilibration)

System Suitability Testing

Before initiating validation experiments or sample analysis, system suitability must be verified to ensure the chromatographic system is operating correctly [3]. The following criteria should be met:

- Theoretical Plates: ≥5000 for the this compound peak

- Tailing Factor: ≤2.0 for the this compound peak

- Relative Standard Deviation: ≤2.0% for peak areas from six replicate injections

- Resolution: Resolution between this compound and closest eluting impurity ≥2.0

Expected Results and Acceptance Criteria

Validation Parameters and Criteria

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Specificity | Resolution from closest impurity peak | Resolution ≥ 2.0; Peak purity index ≥ 0.999 |

| Linearity | 5 concentrations, 80-120% of target | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy | Recovery at 3 levels (n=9) | Mean recovery 98-102% |

| Precision (Repeatability) | 6 determinations at 100% | RSD ≤ 2.0% |

| LOD | Signal-to-noise approach | S/N ≥ 3:1 |

| LOQ | Signal-to-noise approach | S/N ≥ 10:1; Accuracy 80-120%; RSD ≤ 10% |

| Robustness | Deliberate parameter variations | System suitability criteria maintained |

System Suitability Criteria

Table 4: System Suitability Specifications

| Parameter | Specification | Comment |

|---|---|---|

| Theoretical plates | ≥5000 | Calculated for this compound peak |

| Tailing factor | ≤2.0 | Calculated at 5% of peak height |

| Repeatability (n=6) | RSD ≤ 2.0% | Peak area of standard injections |

| Resolution | ≥2.0 | From closest eluting known impurity |

Stability-Indicating Application

The validated HPLC method should effectively serve as a stability-indicating assay capable of detecting and quantifying degradation products that may form under various storage conditions. Forced degradation studies should include:

- Acidic Degradation: Expose EU solution to 0.1M HCl at 60°C for 1-8 hours, then neutralize [6]

- Basic Degradation: Expose EU solution to 0.1M NaOH at 60°C for 1-8 hours, then neutralize

- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1-24 hours

- Thermal Degradation: Solid state stress at 60-80°C for 1-14 days

- Photolytic Degradation: Expose to UV (254 nm) and visible light as per ICH Q1B

The method should successfully resolve degradation products from the main peak, with peak purity tests confirming the homogeneity of the this compound peak in stressed samples [6].

The following workflow diagram illustrates the complete method validation process for this compound:

Figure 1: HPLC Method Validation Workflow for this compound

Conclusion

The comprehensive validation of HPLC methods for this compound purity testing is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this API. By following the protocols outlined in these application notes, researchers can develop robust, reliable methods that meet regulatory requirements and provide meaningful data throughout the product lifecycle. The validation approach should be science-based and risk-adjusted, with particular attention to the stability-indicating capability of the method given the potential for degradation of the ester linkage under various stress conditions. Proper documentation of all validation activities is critical for regulatory submissions and quality assurance.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 3. of Stability-Indicating Validation for Pharmaceuticals... HPLC Methods [chromatographyonline.com]

- 4. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 5. | SIELC Technologies this compound [sielc.com]

- 6. (PDF) Stability indicating HPTLC method for the estimation of estradiol [academia.edu]

- 7. determination of HPLC , its degradation... | Sigma-Aldrich estradiol [sigmaaldrich.com]

Introduction to Radiochemical Purity Analysis for [¹³¹I]β-Estradiol

estradiol undecylate intramuscular injection protocol oil solution

Introduction to Estradiol Undecylate

This compound (EU, EUn, E2U) is a natural estrogen ester acting as a long-acting prodrug of estradiol [1] [2]. When administered via intramuscular (IM) injection in an oil solution, it forms a depot at the injection site, ensuring a slow release and prolonged duration of action, ranging from one to four months depending on the dose [1]. This makes it suitable for chronic conditions requiring sustained estrogen exposure, though its clinical use has largely been discontinued [1] [2].

This compound is a very long-acting ester due to its long fatty acid chain (10 carbons), which increases lipophilicity and slows release from the injection-site depot [2]. The medication has been used in high-dose estrogen therapy for prostate cancer and historically in gender-affirming hormone therapy [1].

Chemical and Pharmacological Properties

Chemical Name: this compound (Estradiol undecanoate) [1] [3] Molecular Formula: C₂₉H₄₄O₃ [1] [3] Molecular Weight: 440.668 g·mol⁻¹ [1] CAS Number: 3571-53-7 [3] ATC Code: G03CA03 [3]

Mechanism of Action: this compound hydrolyzes via esterases into estradiol and undecanoic acid [1]. Estradiol agonizes the estrogen receptor (ER), modulating gene transcription in estrogen-responsive tissues [3] [4].

Target: Estrogen Receptor (NR3A/ESR) [3] Metabolism: Hepatic, primarily by cytochrome P450 3A4 (CYP3A4) [3]. Concomitant use of CYP3A4 inducers or inhibitors may alter estrogen plasma concentrations [4].

Table 1: Physicochemical and Pharmacokinetic Properties of Injectable this compound

| Property | Description |

|---|---|

| Drug Class | Estrogen; Estrogen ester [1] |

| Form | Oil solution for intramuscular injection [1] |

| Typical Concentration | 100 mg/mL (historical pharmaceutical), 50-100 mg/mL (homebrew) [1] [5] [6] |

| Bioavailability | High (with intramuscular injection) [1] |

| Protein Binding | ~98% (estradiol, to albumin and SHBG) [1] |

| Metabolism | Cleavage via esterases in liver, blood, and tissues [1] |

| Elimination Half-life | Approximately 30 days (biological half-life) [5] |

The metabolic pathway of this compound is summarized below:

Clinical Applications and Dosing

Historically, this compound has been used for specific clinical indications, primarily involving sustained estrogenic suppression.

Table 2: Historical Clinical Applications and Dosing of this compound

| Indication | Recommended Dosage & Frequency | Notes & Key Findings |

|---|---|---|

| Prostate Cancer | 100 mg via IM injection every 3 to 4 weeks [1] | Used as high-dose estrogen therapy for androgen suppression. Largely superseded by GnRH analogues and antiandrogens [1]. |

| Gender-Affirming Hormone Therapy | 100 mg to 800 mg via IM injection per month [1] | Used to achieve and maintain feminizing hormone levels and suppress testosterone [1]. |

| Sex Drive Suppression | 50 to 100 mg via IM injection every 3 to 4 weeks [1] | e.g., for the treatment of sex offenders [1]. |

Table 3: Comparative Durations of Action of Select Injectable Estradiol Esters

| Estradiol Ester | Form | Approximate Duration by Dose |

|---|---|---|

| Estradiol Valerate (EV) | Oil Solution | 40 mg ≈ 14–21 days; 100 mg ≈ 21–28 days [7] |

| Estradiol Cypionate (EC) | Oil Solution | 5 mg ≈ 11–14 days [7] |

| Estradiol Enanthate (EEn) | Oil Solution | 10 mg ≈ 20–30 days [7] |

| This compound (EU) | Oil Solution | 10–20 mg ≈ 40–60 days; 25–50 mg ≈ 60–120 days [7] |

Formulation Protocol

The following protocol for compounding this compound is derived from community-based homebrew practices and is intended for research purposes only [6].

Objective: To prepare a sterile, multi-dose solution of this compound in oil for experimental intramuscular or subcutaneous injection.

Materials:

- Active Pharmaceutical Ingredient (API): this compound powder [6].

- Vehicle/Oil: Castor Oil USP (preferred for high-concentration solutions due to better solubility) or MCT Oil 60/40 USP (thinner, easier to inject but may have shorter half-life) [6].

- Preservative: Benzyl Alcohol (2% v/v, mandatory for multi-dose vials) [6] [4].

- Solvent (Optional): Benzyl Benzoate (0-44% v/v, can be used to increase API solubility if needed) [6].

- Equipment: Milligram scale, magnetic stir bar and hot plate, glass beakers, sterile syringe filters (0.22 µm Nylon or PTFE), sterile glass vials, vial crimper, syringes, needles, and a pressure cooker or autoclave for terminal sterilization [6].

Procedure: The formulation workflow involves precise steps to ensure sterility and solubility:

- Weighing: Accurately weigh the this compound powder. For a 5 mL vial at 100 mg/mL, use 500 mg of API [6].

- Mixing: Combine the API with the vehicle (e.g., 4.43 mL of castor oil for the 100 mg/mL recipe) and preservative (0.1 mL of Benzyl Alcohol, 2% v/v) in a glass beaker with a stir bar [6].

- Heating and Dissolution: Place the beaker on a magnetic stirring hot plate. Apply medium heat (approximately 60–80°C) with continuous stirring until the API is fully dissolved and the solution is clear [6].

- Sterile Filtration: Using a syringe and needle, draw up the warm solution. Attach a 0.22 µm sterile syringe filter and slowly push the solution through the filter into a pre-sterilized glass vial. This step removes particulate matter and bacteria [6].

- Terminal Sterilization: Crimp the vial cap securely. Perform terminal sterilization by autoclaving in a pressure cooker capable of reaching 15 PSI for at least one hour. This provides a final defense against microbial contamination [6].

- Quality Control: After cooling, visually inspect the vial for clarity and the absence of particles. The formulation should be tested for sterility and stability according to standard laboratory practices.

Safety and Contradictions

Contraindications: Estrogens are contraindicated in individuals with active or history of blood clotting disorders, cardiovascular disease, liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [4].

Adverse Effects: Side effects are related to the estrogenic action of the drug. In clinical studies for prostate cancer, high doses of this compound were associated with a high incidence of gynecomastia, erectile dysfunction, and cardiovascular complications including edema, thrombophlebitis, and thromboembolism [1]. The risk of cardiovascular events may be formulation and dose-dependent [1].

Boxed Warning: Estrogen therapy carries a boxed warning for an increased risk of endometrial cancer in postmenopausal women and increased risks of cardiovascular events and probable dementia in certain populations [4]. These risks should be considered in the benefit-risk assessment for any new formulation.

Drug Interactions: Estrogens are metabolized by CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) may reduce efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) may increase estrogen plasma levels and the risk of adverse effects [4].

Conclusion

This compound in oil solution is a prototypical long-acting parenteral estrogen formulation. Its key characteristic is an exceptionally long duration of action, facilitated by the lipophilic undecylate ester. While of historical clinical importance, its formulation presents specific challenges, particularly in maintaining sterility and solubility for a compound intended for infrequent, deep intramuscular administration. Future research and development should focus on optimizing the vehicle and sterilization protocols to enhance the stability and safety profile of this long-acting agent.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. An Informal Meta-Analysis of Estradiol Curves with Injectable ... [transfemscience.org]

- 3. KEGG DRUG: this compound [kegg.jp]

- 4. DailyMed - ESTRADIOL VALERATE injection , solution [dailymed.nlm.nih.gov]

- 5. Voix Céleste Estradiol (Grapeseed Undecylate ) - DIYHRT.Market Oil [diyhrt.market]

- 6. HRT Injection Tutorial - HRT Cafe [hrtcafe.net]

- 7. Template:Potencies and durations of natural estrogens by... - Wikipedia [en.m.wikipedia.org]

Estradiol Undecylate: Application Notes and Protocol for Research

Compound Overview and Status

Estradiol undecylate (EU) is a very long-acting estradiol ester that functions as a prodrug, gradually releasing native 17-β estradiol into the circulation following intramuscular injection [1] [2]. It is classified as a natural, bioidentical estrogen.

Current Status: Discontinued. Although it was used in Europe for decades, this compound is no longer marketed. It was never available in the United States [1].

Historical Dosing and Pharmacokinetics

Historical Dosing Regimens

The following table summarizes the dosing regimens for this compound as reported in historical literature for different indications.

Table 1: Historical Dosing Regimens for this compound

| Indication | Dosage | Frequency | Reference |

|---|---|---|---|

| Prostate Cancer | 100 mg | Intramuscular injection every 3 to 4 weeks | [1] |

| Feminizing Hormone Therapy | 100–800 mg | Intramuscular injection monthly | [1] |

| Sex Drive Suppression | 50–100 mg | Intramuscular injection every 3 to 4 weeks | [1] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a very long duration of action, attributable to its high lipophilicity as a C11 fatty acid ester [2].

Table 2: Pharmacokinetic Properties of Injectable this compound

| Property | Detail |

|---|---|

| Route of Administration | Intramuscular injection (oil solution) |

| Formulation | 100 mg/mL concentration [1] |

| Duration of Action | 1–2 months (10–12.5 mg dose); 2–4 months (25–50 mg dose) [1] |

| Metabolism | Cleavage by esterases in liver, blood, and tissues to estradiol and undecanoic acid [1] |

| Elimination Half-life | Unknown |

| Protein Binding | ~98% (to albumin and sex hormone-binding globulin) [1] |

Experimental Protocol for Pharmacokinetic Study

This protocol outlines a methodology for characterizing the concentration-time profile of estradiol following a single dose of this compound in a research model.

Study Objectives

- To determine the plasma concentration-time curve of 17-β estradiol after a single intramuscular dose of this compound.

- To calculate key pharmacokinetic parameters, including C~max~, T~max~, and trough levels.

Materials

- Test Article: this compound oil solution (e.g., 100 mg/mL).

- Control Vehicle: Appropriate oil vehicle control.

- Animals/Subjects: As per approved animal or human study design.

- Equipment: LC-MS/MS or validated immunoassay system for serum 17-β estradiol measurement.

Dosing and Administration

- Route: Intramuscular injection (gluteal or deltoid muscle).

- Dose: Administer a single dose based on historical data (e.g., 100 mg for a human model).

- Sample Collection: Collect blood samples at predetermined intervals: pre-dose, and at 24h, 72h, 7d, 14d, 21d, 28d, 35d, 42d, 56d, and 70d post-dose.

- Sample Analysis: Centrifuge blood samples to separate serum and store at -80°C until analysis. Analyze serum 17-β estradiol concentrations using a validated method.

Data Analysis

- Plot mean serum estradiol concentration versus time.

- Determine C~max~ (peak concentration) and T~max~ (time to peak).

- Monitor trough levels to estimate dosing frequency.

Mechanism of Action and Signaling

This compound exerts its effects through its active metabolite, 17-β estradiol. The metabolic activation and subsequent signaling pathways are outlined below.

Diagram: Metabolic Activation and Genomic Signaling of this compound. The prodrug is hydrolyzed to active estradiol, which mediates effects via estrogen receptor-dependent gene transcription.

Safety and Toxicity Profile

Historical data, particularly from its use in treating prostate cancer, indicate a significant side effect profile. A key clinical study in men with prostate cancer reported a high incidence of cardiovascular complications, including peripheral edema, thrombophlebitis, and coronary events [1]. Other expected side effects include gynecomastia and sexual dysfunction [1]. These findings contrast with more modern estrogen formulations, contributing to its discontinuation.

Contemporary Research Context and Alternatives

Dosing Considerations in Transgender Health

Contemporary research emphasizes that individual variability in estradiol pharmacokinetics is wide [3]. Furthermore, recent studies suggest that guideline-recommended doses for other injectable esters (e.g., valerate, cypionate) may lead to supraphysiological estradiol levels, underscoring the need for therapeutic drug monitoring and individualized dosing [4].

Current Injectable Estradiol Options

While this compound is unavailable, other injectable estradiol esters remain in use. The following workflow can guide the selection and management of a modern estrogen therapy protocol.

Diagram: Protocol for Managing Modern Injectable Estrogen Therapy. This workflow emphasizes individualized dosing and monitoring with currently available esters.

Conclusion

This compound serves as a historical example of a long-acting parenteral estrogen. Its discontinuation highlights the evolution of transgender medicine toward formulations with improved safety profiles. Modern clinical practice relies on available esters like estradiol valerate and cypionate, with a strong emphasis on protocol individualization and vigilant monitoring to achieve therapeutic goals while minimizing risks.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 3. Treatment of Hormonal Women with Oral Transgender ... Estradiol [pmc.ncbi.nlm.nih.gov]

- 4. Injectable Estradiol Regimens in Dosing and Nonbinary... Transgender [pmc.ncbi.nlm.nih.gov]

Estradiol Undecylate Administration: Protocols and Pharmacokinetic Profiling for Research Applications

Chemical and Pharmacological Profile

Estradiol undecylate (EU) is a very long-acting estrogen ester and a prodrug of estradiol (E2). Following administration, esterases in the blood, liver, and tissues cleave the undecylate ester side chain, releasing the active parent hormone, 17β-estradiol [1] [2]. It is considered a natural and bioidentical form of estrogen due to its identical chemical structure to endogenous human estradiol upon metabolism [1].

- Chemical Formula: C29H44O3

- Molecular Weight: 440.668 g/mol [1]

- Mechanism of Action: The released estradiol acts as an agonist of the estrogen receptor (ER), specifically binding to and activating estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) [2]. This receptor-ligand complex regulates gene transcription, mediating various estrogenic effects.

The following diagram illustrates the metabolic pathway and mechanism of action of this compound:

Available Formulations and Historical Dosage

Historically, this compound was commercially available only as an oil solution for intramuscular injection, typically at a concentration of 100 mg/mL [1]. It has since been discontinued in many markets [1] [3].

Table 1: Historical Clinical Doses of this compound (Intramuscular)

| Indication | Typical Dose | Injection Interval | Citation |

|---|---|---|---|

| Prostate Cancer | 100 mg | Every 3 to 4 weeks | [1] |

| Suppression of Sex Drive | 50–100 mg | Every 3 to 4 weeks | [1] |

| Feminizing Hormone Therapy | 100–800 mg | Once monthly | [1] |

Comparative Pharmacokinetics: Intramuscular vs. Subcutaneous

Direct, high-quality pharmacokinetic studies comparing the IM and SC routes for this compound are scarce. The data below is inferred from meta-analyses and limited community-driven research, indicating a significant gap in the formal literature.

Table 2: Pharmacokinetic Parameters of Injectable Estradiol Esters

| Estradiol Ester | Route | Form | Time to Peak (Tmax) | Elimination Half-life | Duration of Action | Citation |

|---|---|---|---|---|---|---|

| This compound | IM | Oil Solution | ~1 day | Unknown | 1–4 months | [4] [1] [3] |

| This compound | SC (Castor Oil) | Oil Solution | Data Sparse | Data Sparse | Inferred to be similar to IM | [5] |

| Estradiol Valerate | IM | Oil Solution | ~2.2–2.7 days | 4–5 days | ~7–14 days | [4] [3] |

| Estradiol Cypionate | IM | Oil Solution | ~3.9–5.1 days | 8–10 days | ~14–28 days | [4] [3] |

Key Inferences from Available Data:

- SC Route Feasibility: A pharmacokinetic model for SC this compound (in castor oil) has been attempted. However, it was inferred by augmenting IM data with sparse self-reported community data (n=4), and its predictions are therefore associated with high uncertainty [5].

- General SC vs. IM for Estradiol: A 2023 retrospective cohort study on injectable estradiol (valerate/cypionate) in gender-affirming therapy found that SC administration achieved therapeutic hormone levels at statistically significantly lower weekly doses compared to IM (3.75 mg vs. 4 mg), though the clinical significance of this small difference is unclear. There was no significant difference in the estradiol or testosterone levels achieved between the routes [6].

Proposed Experimental Protocol for Comparative Administration

This protocol is designed for research purposes, given the discontinued status and lack of formal guidelines for this compound.

Drug Reconstitution and Formulation

- Vehicle Preparation: Use a sterile, biocompatible oil such as sesame oil or castor oil as the vehicle [5] [7].

- Solution Preparation: Due to the lipophilic nature of the ester, dissolve this compound in the chosen oil. To facilitate dissolution, heat the mixture to approximately 40°C and stir for 12–16 hours [7].

- Storage: Store the prepared solution in a light-protected container (e.g., amber glass vials) at room temperature (20–22°C) to prevent degradation. Sterile filtration may not be feasible for oil-based solutions; therefore, aseptic preparation techniques are critical [7].

Administration Procedures

The following workflow outlines the key steps for the comparative administration of this compound in a research setting:

Detailed Administration Steps:

Intramuscular (IM) Injection:

- Site: Common sites include the gluteus maximus (ventrogluteal area preferred for safety) or the quadriceps (vastus lateralis).

- Technique: Use a 22–23 gauge needle, 1–1.5 inches in length, depending on the subject's body mass. Aspirate briefly to ensure the needle is not in a blood vessel before slow injection [1] [6].

Subcutaneous (SC) Injection:

- Site: The abdominal wall (avoiding the umbilicus), thigh, or upper arm are suitable sites.

- Technique: Use a shorter, finer needle (e.g., 25–27 gauge, 0.5–0.625 inches). Pinch the skin and inject into the subcutaneous tissue at a 45- to 90-degree angle [6].

Pharmacokinetic and Safety Monitoring

- Blood Sampling Schedule: Collect serial blood samples to characterize the concentration-time profile. A suggested schedule for a long-acting ester like undecylate is: pre-dose (trough), and then at 1, 2, 3, 7, 14, 21, 28, 42, and 56 days post-injection.

- Analytes: Measure serum estradiol (E2), estrone (E1), and testosterone (for full endocrine context) levels.

- Safety Monitoring: Given historical data on cardiovascular events with high-dose parenteral estrogens in certain populations (e.g., men with prostate cancer) [1], monitor for:

- Thromboembolism: Signs of deep vein thrombosis (DVT) or pulmonary embolism (PE).

- Fluid Retention: Weight gain, peripheral edema.

- Other: Blood pressure, lipid profile, and liver function tests.

Safety and Institutional Compliance

- Contraindications: Estrogens are generally contraindicated in individuals with a history of coagulation problems, cardiovascular diseases, active liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [2].

- Institutional Permissions: All animal care and experimental procedures must be reviewed and approved by the relevant institutional ethics committee (e.g., Animal Care and Use Committee - IACUC) before initiation [7].

Conclusion and Research Outlook

This compound presents a compelling case for research due to its uniquely long duration of action. However, its discontinued status and the profound lack of robust, direct comparative data between SC and IM routes represent a significant knowledge gap. Future research should focus on rigorous, head-to-head pharmacokinetic studies in relevant animal models to definitively establish parameters like bioavailability, C~max~, T~max~, and half-life for both routes. Furthermore, investigating the impact of different oil vehicles and ester concentrations on release kinetics could optimize formulation design for modern therapeutic applications.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. : Uses, Interactions, Estradiol | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. An Informal Meta-Analysis of Estradiol Curves with Injectable... [transfemscience.org]

- 4. of Pharmacokinetics - Wikipedia estradiol [en.wikipedia.org]

- 5. playground - estrannaise.js estradiol pharmacokinetics [estrannai.se]

- 6. of the Comparison and Subcutaneous ... Intramuscular Estradiol [mayoclinic.elsevierpure.com]

- 7. for ovariectomy and Protocol replacement in mice - PMC estradiol [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Estradiol Undecylate Monotherapy for Testosterone Suppression

Introduction and Drug Properties

Estradiol undecylate (EU, EUn, E2U) is a very long-acting estrogen ester that functions as a prodrug of estradiol and has historically been used as a high-dose estrogen monotherapy for testosterone suppression in the treatment of prostate cancer and gender-affirming hormone therapy [1]. Chemically identified as estradiol 17β-undecylate, this compound belongs to the class of natural estrogen esters and is considered a bioidentical form of estrogen due to its metabolism to endogenous estradiol [1] [2]. The medication was previously marketed under brand names including Delestrec and Progynon Depot 100 before being discontinued, and was typically administered via intramuscular injection as an oil solution at a concentration of 100 mg/mL [1]. This compound exhibits an exceptionally prolonged duration of action, with lower doses (10–12.5 mg) maintaining suppression for approximately 1–2 months, while higher doses (25–50 mg) can provide therapeutic effects for 2–4 months [1]. This extended pharmacokinetic profile makes it particularly suitable for sustained testosterone suppression protocols with infrequent administration.

Mechanism of Action and Pharmacodynamics

Primary Testosterone Suppression Pathway

This compound mediates its therapeutic effects through a well-defined hormonal feedback mechanism that suppresses gonadal testosterone production. As a prodrug, this compound is hydrolyzed by esterases in the liver, blood, and tissues to release bioactive estradiol and undecanoic acid [1] [3]. The liberated estradiol then acts as a potent agonist of the estrogen receptor (ER) throughout the body [1] [2]. In the hypothalamic-pituitary-gonadal (HPG) axis, estrogen receptor activation triggers a negative feedback suppression on gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus and directly reduces the pituitary gland's sensitivity to GnRH stimulation [3]. This results in decreased secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland [3] [4]. The reduction in circulating LH levels directly diminishes Leydig cell stimulation in the testes, leading to profound suppression of testosterone synthesis and production [5] [4]. This established endocrine pathway effectively reduces testosterone to castration levels, which is the therapeutic goal in both prostate cancer management and feminizing hormone therapy.

Table 1: Key Pharmacodynamic Properties of this compound

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Primary mechanism | Estrogen receptor agonist | Mediates all estrogenic effects including feedback suppression |

| Target tissues | Hypothalamus, pituitary, testes | Provides comprehensive HPG axis suppression |

| Metabolic pathway | Hydrolysis by esterases to estradiol + undecanoic acid | Requires enzymatic conversion for activity |

| Protein binding | ~98% (to albumin and SHBG) | Influences free fraction available for receptor binding |

| Testosterone suppression | 95% or greater reduction from baseline | Achieves castration levels (<50 ng/dL) |

Secondary Mechanisms and Hormonal Interactions

Beyond its primary action on the HPG axis, this compound exerts several additional endocrine effects that contribute to its therapeutic efficacy. The sustained elevation of estradiol concentrations directly modulates estrogen-responsive tissues throughout the body, which accounts for both intended feminizing effects and potential adverse reactions [1]. At the cellular level, estrogen receptor activation induces transcriptional changes in target genes involved in numerous physiological processes, including lipid metabolism, vascular function, and bone homeostasis [2] [4]. In the context of prostate cancer treatment, the androgen deprivation achieved through testosterone suppression creates an unfavorable hormonal environment for androgen-dependent prostate cancer cells, leading to tumor regression or growth inhibition [1] [5]. Recent evidence also suggests that maintaining sustained testosterone suppression below 20 ng/dL correlates with improved clinical outcomes in advanced hormone-sensitive prostate cancer, highlighting the importance of consistent hormonal control [5]. This comprehensive endocrine activity profile establishes this compound as an effective monotherapy agent for conditions requiring profound testosterone suppression.

Clinical Protocols and Dosing Regimens

Prostate Cancer Treatment Protocol

The application of this compound monotherapy for advanced prostate cancer represents one of its most thoroughly documented clinical uses, with established protocols derived from historical clinical trials and practice [1]. The standard dosing regimen for this indication involves intramuscular administration of 100 mg this compound every 3 to 4 weeks, which effectively maintains testosterone at castrate levels (<50 ng/dL) throughout the treatment cycle [1]. This monthly dosing schedule aligns with the pharmacokinetic profile of the ester, which provides sustained testosterone suppression for extended periods due to its very long-acting characteristics [1]. Clinical studies have demonstrated that this regimen produces equivalent antitumor effectiveness to other endocrine therapies such as high-dose cyproterone acetate, while offering the advantage of less frequent administration compared to shorter-acting estrogen formulations [1]. The selection of this specific dosing interval represents a balance between maintaining consistent hormonal suppression and practical clinical administration considerations.

Table 2: this compound Dosing Regimens for Different Indications

| Indication | Recommended Dose | Administration Frequency | Route | Therapeutic Target |

|---|---|---|---|---|

| Prostate Cancer | 100 mg | Every 3–4 weeks | Intramuscular | Testosterone <50 ng/dL |

| Gender-Affirming Therapy | 100–800 mg | Monthly | Intramuscular | Testosterone <50 ng/dL |

| Sex Offender Treatment | 50–100 mg | Every 3–4 weeks | Intramuscular | Testosterone suppression |

Gender-Affirming Hormone Therapy Protocol

In the context of feminizing hormone therapy for transgender women and gender-diverse individuals, this compound has been used as an effective monotherapy option that eliminates the need for additional antiandrogen medications [1] [6]. The dosing protocol for this application demonstrates considerable variability, with reported doses ranging from 100 mg to as high as 800 mg administered by intramuscular injection once monthly [1]. This broad dosing range reflects individual patient factors including baseline testosterone levels, body mass, and treatment responsiveness [6]. Recent evidence confirms that injectable estradiol formulations, including esters with prolonged half-lives like this compound, effectively suppress testosterone levels as monotherapy in over 80% of patients when appropriate dosing is maintained [6] [7]. The monotherapy approach offers the advantage of avoiding the side effects and costs associated with additional antiandrogen medications while still achieving robust testosterone suppression to female-range levels [6]. For all indications, therapy initiation should include thorough baseline assessment and individualization of dosing based on therapeutic response and tolerability.

Monitoring and Efficacy Assessment

Biochemical Monitoring Parameters

Comprehensive monitoring of patients receiving this compound monotherapy requires systematic assessment of multiple hormonal parameters to ensure therapeutic efficacy and detect potential treatment-related complications. The primary biochemical endpoint for treatment success is the achievement and maintenance of castration-level testosterone, traditionally defined as <50 ng/dL, though emerging evidence suggests that more profound suppression to <20 ng/dL may correlate with improved clinical outcomes in certain populations [5]. Monitoring should include regular measurement of serum total testosterone, estradiol levels, and prostate-specific antigen (PSA) in prostate cancer patients, with the frequency of assessment aligned with the pharmacokinetic profile of the long-acting ester [5]. Additional parameters including LH and FSH levels provide valuable insights into the completeness of HPG axis suppression, with optimally suppressed levels typically showing reductions to the lower quartile of the reference range or below [3]. For patients undergoing gender-affirming therapy, the monitoring protocol should also include evaluation of feminizing effects and potential adverse reactions, with dose adjustments based on both biochemical parameters and clinical response [6].

Table 3: Monitoring Protocol and Efficacy Parameters for this compound Therapy

| Parameter | Baseline | Follow-up Frequency | Therapeutic Target | Clinical Significance |

|---|---|---|---|---|

| Total Testosterone | Required | 3–6 months | <50 ng/dL (castration) | Primary efficacy endpoint |

| Estradiol | Optional | 3–6 months | 100–200 pg/mL (varies) | Ensures appropriate exposure |

| PSA (Prostate Cancer) | Required | 3–6 months | Decline from baseline | Tumor response marker |

| LH/FSH | Optional | 6–12 months | Suppressed to low-normal | HPG axis suppression confirmation |

| Liver Function | Required | 6–12 months | Within normal limits | Safety monitoring |

| Lipid Profile | Recommended | 6–12 months | Within normal limits | Cardiovascular risk assessment |

Clinical Response Assessment

Beyond laboratory monitoring, regular clinical evaluation is essential to assess treatment efficacy and identify potential adverse effects. For prostate cancer patients, this should include symptom assessment, digital rectal examination where appropriate, and imaging studies based on disease stage and presentation [5]. The relationship between sustained testosterone suppression and clinical outcomes is particularly important, as evidence indicates that patients maintaining consistent castrate testosterone levels (<20 ng/dL) experience significantly longer time to progression (23.7 ± 14.7 months) compared to those with breakthrough elevations (13.7 ± 7.8 months) [5]. In gender-affirming therapy settings, assessment should include documentation of feminizing changes using standardized scales, evaluation of mental health and quality of life metrics, and screening for potential treatment-related complications [6]. The extended dosing interval of this compound necessitates particular attention to trough testosterone levels immediately before subsequent doses to ensure continuous suppression throughout the treatment cycle [1] [6]. This comprehensive monitoring approach optimizes both efficacy and safety during long-term therapy.

Safety Considerations and Risk Management

Cardiovascular Risk Profile

This compound therapy carries a recognized cardiovascular risk that requires careful patient selection and proactive management strategies. Clinical studies, particularly in prostate cancer populations, have demonstrated a significant incidence of cardiovascular complications, including peripheral edema (38%), coronary heart disease (24%), superficial thrombophlebitis (38%), and more serious events such as deep vein thrombosis (4.8%) and myocardial infarction (4.8%) [1]. This risk profile appears particularly pronounced in older male populations with pre-existing cardiovascular risk factors, though it is important to note that these findings derive from specific study populations and may not fully generalize to all patient groups [1]. The prothrombotic potential of high-dose estrogen therapy necessitates careful consideration of individual patient risk factors, with absolute contraindications including history of venous thromboembolism, active thrombophilic disorders, and severe cardiovascular disease [1]. Appropriate risk mitigation strategies should include regular cardiovascular assessment, management of modifiable risk factors, and patient education regarding warning signs of thrombotic events [1].

Other Adverse Effects and Management

Beyond cardiovascular concerns, this compound therapy produces several expected endocrine-mediated effects that require appropriate management and patient counseling. In biological males, nearly universal development of gynecomastia (100% incidence in clinical studies) and erectile dysfunction (90% incidence) can be anticipated as direct consequences of the hormonal manipulation [1]. Additional common effects include fluid retention, mood changes, and decreased libido, which vary in severity and clinical significance across patient populations [1] [4]. The risk-benefit ratio of these expected effects differs substantially between indications—while generally undesirable in prostate cancer patients, many of these feminizing effects represent therapeutic goals in gender-affirming contexts [1] [6]. Hepatotoxicity, while a concern with oral estrogen formulations, appears less problematic with parenteral administration of this compound due to reduced first-pass metabolism [1]. Comprehensive pre-treatment screening should include evaluation of hepatic function, coagulation parameters, and personal or family history of hormone-sensitive malignancies to identify potential contraindications to therapy [1].

Comparative Efficacy and Alternative Approaches

Comparison with Other Testosterone Suppression Modalities

This compound monotherapy occupies a distinct therapeutic position among available testosterone suppression approaches, with characteristic advantages and limitations compared to alternative modalities. When compared to GnRH agonists (e.g., leuprolide, goserelin), this compound offers the practical advantage of less frequent administration and potentially lower cost, though with a different side effect profile that includes more pronounced estrogenic effects [1] [5]. In contrast to androgen receptor antagonists (e.g., bicalutamide, flutamide), this compound provides complete gonadal suppression rather than receptor blockade, potentially offering more consistent and reliable testosterone suppression without the risk of treatment escape through alternative androgen pathways [1]. Compared to oral estrogen formulations, the parenteral administration of this compound avoids first-pass hepatic metabolism, resulting in more favorable metabolic effects and reduced risk of hepatotoxicity and certain thrombotic complications [1] [3]. The unique extended duration of action of this compound distinguishes it from shorter-acting estradiol esters such as valerate or cypionate, potentially offering advantages in treatment adherence and consistent hormonal suppression [1] [6].

Contemporary Relevance and Future Directions